molecular formula C14H13NO2 B8315160 N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide CAS No. 27931-11-9

N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide

Cat. No. B8315160
CAS RN: 27931-11-9
M. Wt: 227.26 g/mol
InChI Key: NYJIXHQKWMNVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

27931-11-9

Product Name

N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(5-hydroxynaphthalen-1-yl)-2-methylprop-2-enamide

InChI

InChI=1S/C14H13NO2/c1-9(2)14(17)15-12-7-3-6-11-10(12)5-4-8-13(11)16/h3-8,16H,1H2,2H3,(H,15,17)

InChI Key

NYJIXHQKWMNVNP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC2=C1C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a mixture comprising 227 g of 5-amino-α-naphthol, 1 g of hydroquinone monomethyl ether and 2 liters of pyridine was dropwise added with stirring 110 g of methacrylic acid chloride cooled to -10° C. by the use of a coolant. After completion of the addition, the mixture was stirred at 0°-3° C. for 2 hours, followed by stirring at 25° C. for 2 hours. Thereafter, the reaction liquid was poured into 20 liters of water to form a precipitate which was then filtered, water-washed and then dried to obtain solids. The solids were added to 2 liters of a 1:1 mixture of methanol and a 5% sodium carbonate solution, and after stirring at 40° C. the mixture was poured into 4 liters of a 5% hydrochloric acid to form a large amount of precipitate. The precipitate was filtered by suction and then recrystallized from ethanol to obtain 210 g of N-(5-hydroxy-α-naphthyl)methacrylamide, m.p. 223°-224° C.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
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Name
Quantity
20 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

227 g of 5-amino-α-naphthol, 1 g of hydroquinone monomethyl ether and 2 litres of pyridine were mixed and cooled to -10° C. by using a freezing medium, and then 110 g of methacrylic acid chloride was added dropwise to the mixture with stirring. After said dropwise addition ended, the solution was stirred at 0°-3° C. for 2 hours, followed by additional 2-hour stirring at 25° C. The reaction solution was poured into 20 litres of ice water. The resultantly formed precipitate was filtered, washed with water and dried. The resulting solids were added into 2 litres of a methanol aqueous 5% sodium carbonate (1/1) mixed solvent, and stirred at 40° C. for 30 minutes and the solution was poured into 4 litres of 5% hydrochloric acid. A large amount of precipitate was formed. This precipitate was suction filtered and recrystallized from ethanol to give 210 g of N-(5-hydroxy-α-naphthyl)methacrylamide having a melting point of 223°-224° C.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Three

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